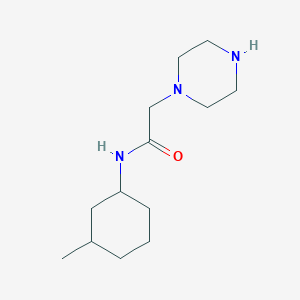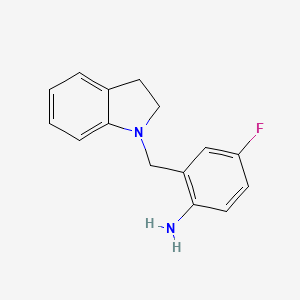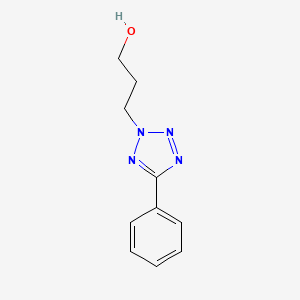![molecular formula C13H17NO4S B1418529 1-[4-(Methylsulfonyl)phenyl]piperidin-3-carbonsäure CAS No. 942474-19-3](/img/structure/B1418529.png)
1-[4-(Methylsulfonyl)phenyl]piperidin-3-carbonsäure
Übersicht
Beschreibung
“1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C13H17NO4S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid” consists of a piperidine ring attached to a carboxylic acid group and a phenyl group substituted with a methylsulfonyl group .Physical And Chemical Properties Analysis
The molecular weight of “1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid” is 283.34 g/mol .Wissenschaftliche Forschungsanwendungen
Landwirtschaftliche Chemie
Diese Verbindung könnte auch in der landwirtschaftlichen Chemie Anwendung finden, möglicherweise als Vorläufer für die Synthese von Pestiziden oder Herbiziden. Ihre molekulare Struktur könnte so angepasst werden, dass sie mit spezifischen biologischen Zielmolekülen in Schädlingen oder Unkräutern interagiert.
Jede dieser Anwendungen nutzt die einzigartige chemische Struktur von 1-[4-(Methylsulfonyl)phenyl]piperidin-3-carbonsäure, um verschiedene wissenschaftliche Fragen zu untersuchen und neue Technologien oder Behandlungen in verschiedenen Forschungsbereichen zu entwickeln .
Wirkmechanismus
Target of Action
A structurally similar compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system.
Mode of Action
If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it may inhibit the uptake of GABA, thereby increasing the concentration of GABA in the synaptic cleft and enhancing its inhibitory effects on neuronal activity .
Biochemical Pathways
If it acts as a GABA uptake inhibitor, it could affect the GABAergic system and related pathways, potentially influencing mood, sleep, and other neurological functions .
Result of Action
If it inhibits GABA uptake, it could potentially increase inhibitory neurotransmission, which could have various effects depending on the specific neural circuits involved .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a partial agonist at GABA A receptors, which are crucial for inhibitory neurotransmission in the central nervous system . The nature of these interactions involves binding to specific sites on the receptors, modulating their activity and affecting the overall biochemical pathways they are involved in.
Cellular Effects
The effects of 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can lead to changes in neuronal excitability, impacting processes such as synaptic transmission and plasticity . Additionally, it may affect the expression of genes involved in neurotransmitter synthesis and release, further influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to GABA A receptors, acting as a partial agonist and modulating their activity . This interaction can lead to changes in ion channel conductance, affecting neuronal excitability and synaptic transmission. Additionally, it may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter metabolism and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and potency . Long-term exposure to the compound in in vitro or in vivo studies may result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, modulating neurotransmitter activity and improving neuronal function. At higher doses, it may cause toxic or adverse effects, such as neurotoxicity or disruption of normal cellular processes . Threshold effects have been observed, where the compound’s efficacy and safety are dependent on the administered dosage.
Metabolic Pathways
1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. It may affect metabolic flux and metabolite levels, altering the overall biochemical environment within cells . The compound’s interactions with specific enzymes can lead to changes in the production and degradation of neurotransmitters, impacting cellular metabolism and function.
Transport and Distribution
The transport and distribution of 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid within cells and tissues are crucial for its activity and function. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and potency.
Subcellular Localization
The subcellular localization of 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid is important for its activity and function. It may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects, impacting cellular processes and function.
Eigenschaften
IUPAC Name |
1-(4-methylsulfonylphenyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(17,18)12-6-4-11(5-7-12)14-8-2-3-10(9-14)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYRCQDOTWNJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





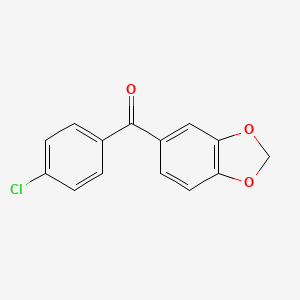


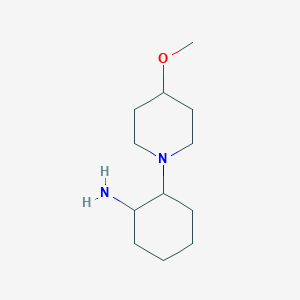
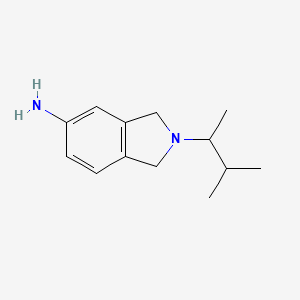
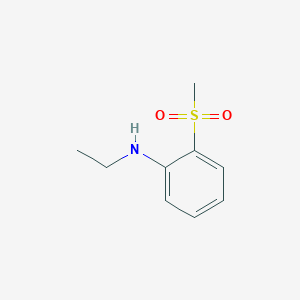
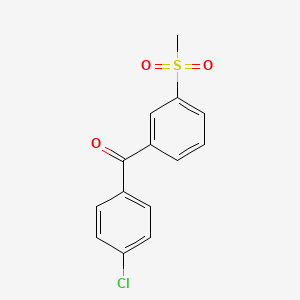
![4-[(5-Methylpyridin-2-yl)oxy]aniline](/img/structure/B1418462.png)

